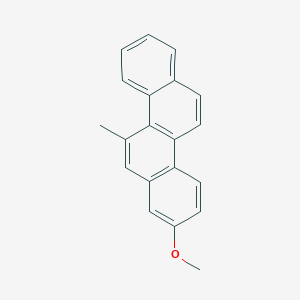

2-Methoxy-11-methylchrysene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

77028-91-2 |

|---|---|

Formule moléculaire |

C20H16O |

Poids moléculaire |

272.3 g/mol |

Nom IUPAC |

2-methoxy-11-methylchrysene |

InChI |

InChI=1S/C20H16O/c1-13-11-15-12-16(21-2)8-10-17(15)19-9-7-14-5-3-4-6-18(14)20(13)19/h3-12H,1-2H3 |

Clé InChI |

YJEVGOVJNRHZST-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=CC(=C2)OC)C3=C1C4=CC=CC=C4C=C3 |

Origine du produit |

United States |

Nomenclature and Structural Framework

Systematic Naming Conventions for 2-Methoxy-11-methylchrysene

The name "2-Methoxy-11-methylchrysene" is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC). This system allows for the unambiguous identification of the compound based on its molecular structure. The name can be deconstructed into three principal components: the parent hydrocarbon, the substituents, and their locants (positional numbers).

Parent Hydrocarbon: The base of the name is "chrysene." Chrysene (B1668918) is a tetracyclic aromatic hydrocarbon, meaning it consists of four fused benzene (B151609) rings. wikipedia.org Its molecular formula is C₁₈H₁₂. wikipedia.orgnist.gov The chrysene structure is composed of a phenanthrene (B1679779) molecule with an additional benzene ring fused to it. researchgate.netiupac.org

Substituents: The name indicates two chemical groups attached to the chrysene core:

"Methoxy": This refers to a -OCH₃ group.

"Methyl": This refers to a -CH₃ group.

Locants: The numbers "2-" and "11-" specify the exact carbon atoms on the chrysene ring where the methoxy (B1213986) and methyl groups are attached, respectively. The numbering of the carbon atoms in the chrysene ring system follows a specific IUPAC convention to ensure consistency. The rings are numbered systematically, starting from the first free carbon in the upper-right ring and proceeding clockwise around the periphery of the molecule.

Figure 1: The IUPAC numbering convention for the chrysene ring system. This standardized numbering is crucial for accurately identifying the positions of substituents.

Figure 1: The IUPAC numbering convention for the chrysene ring system. This standardized numbering is crucial for accurately identifying the positions of substituents.Based on this standardized numbering, the methoxy group (-OCH₃) is attached at position 2, and the methyl group (-CH₃) is attached at position 11. This precise naming, "2-Methoxy-11-methylchrysene," provides a complete and unique descriptor of the molecule's structural formula. nih.gov

Isomeric Considerations within Methylated and Methoxylated Chrysene Structures

Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. In the context of substituted chrysenes, a vast number of constitutional isomers can exist for a given set of substituents. For a chrysene molecule with one methyl group and one methoxy group, numerous isomers are possible, distinguished by the position of these two groups on the 12 available substitution sites of the chrysene core.

The specific placement of these functional groups can significantly influence the molecule's physicochemical properties. Research into substituted PAHs often involves the synthesis and characterization of various isomers to understand structure-activity relationships. For example, studies have focused on the synthesis of different methylchrysenes (e.g., 1-, 2-, 3-, 4-, 5-, and 6-methylchrysene) and methoxychrysenes to investigate their properties. researchgate.netmdpi.comresearchgate.net The synthesis of 2-methylchrysene (B135452) has been achieved through a photochemical cyclization where a methoxy group was used as a controlling group and subsequently eliminated. mdpi.com

The existence of numerous isomers highlights the structural diversity achievable from a single parent hydrocarbon and a set of substituents. Each unique isomer, such as 2-Methoxy-11-methylchrysene, is a distinct chemical entity with its own set of properties.

The following table provides a non-exhaustive list of potential and known isomers of monomethylated and monomethoxylated chrysenes to illustrate the concept of isomerism in this chemical family.

Table 1: Examples of Isomers and Related Substituted Chrysenes

| Compound Name | Methyl Group Position | Methoxy Group Position |

| 2-Methoxy-11-methylchrysene | 11 | 2 |

| 1-Methylchrysene | 1 | None |

| 2-Methylchrysene | 2 | None |

| 3-Methylchrysene | 3 | None |

| 5-Methylchrysene (B135471) | 5 | None |

| 6-Methylchrysene | 6 | None |

| 1-Methoxychrysene | None | 1 |

| 3-Methoxychrysene | None | 3 |

| 1-Methoxy-5-methylchrysene | 5 | 1 |

| 3-Methoxy-5-methylchrysene | 5 | 3 |

Synthetic Methodologies and Strategies

Precursor Synthesis and Intermediate Generation

The initial phase of the synthesis focuses on preparing the necessary substituted naphthalene (B1677914) and benzene (B151609) derivatives that will ultimately be joined to form the stilbene (B7821643) backbone of the target molecule.

The synthesis of the required precursors involves standard organic transformations. For the naphthalenic portion, a common starting material is a methyl-substituted naphthalene. For instance, 1-methylnaphthalene (B46632) can be brominated to form 1-(bromomethyl)naphthalene. prepchem.comoup.com This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) in a solvent such as carbon tetrachloride. prepchem.com Visible light irradiation has been shown to be effective for this type of side-chain bromination. oup.com The resulting benzylic bromide is a key intermediate for the subsequent Wittig reaction.

The benzene-derived component is a substituted benzaldehyde. In the context of synthesizing 2-methoxy-11-methylchrysene, a precursor such as 2-methoxy-5-methylbenzaldehyde (B1297009) is required. researchgate.net This aldehyde can be prepared from commercially available starting materials through established formylation and methylation reactions. mdpi.com

A crucial precursor for the Wittig reaction is the phosphonium (B103445) salt. This is typically prepared by reacting the brominated naphthalene derivative, such as 1-(bromomethyl)-2-methylnaphthalene, with triphenylphosphine. mdpi.com The reaction is often carried out by refluxing the two components in a suitable solvent like toluene, leading to the precipitation of the desired (2-methylnaphthalen-1-yl)methyl)triphenylphosphonium bromide. mdpi.com

Table 1: Key Precursors for 2-Methoxy-11-methylchrysene Synthesis

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| 1-(Bromomethyl)-2-methylnaphthalene | Naphthalene building block for Wittig salt formation | |

| 2-Methoxy-5-methylbenzaldehyde | Benzene building block for Wittig reaction | |

| ((2-Methylnaphthalen-1-yl)methyl)triphenylphosphonium bromide | Wittig salt for stilbenoid formation |

The Wittig reaction is a powerful method for forming carbon-carbon double bonds and is central to the synthesis of the stilbenoid intermediate required for chrysene (B1668918) formation. fu-berlin.denih.govwiley-vch.de In this step, the phosphonium salt, ((2-methylnaphthalen-1-yl)methyl)triphenylphosphonium bromide, is deprotonated with a strong base to generate a phosphorus ylide. This nucleophilic ylide then reacts with the electrophilic carbonyl carbon of 2-methoxy-5-methylbenzaldehyde. mdpi.com

A common procedure involves a two-phase system with dichloromethane (B109758) and a 50% aqueous solution of sodium hydroxide (B78521) at room temperature. mdpi.com This reaction typically produces a mixture of (E)- and (Z)-isomers of the stilbenoid product, 1-(2-methoxy-5-methylstyryl)-2-methylnaphthalene. researchgate.netmdpi.com The isomeric mixture can often be used directly in the subsequent photocyclization step without separation, as the reaction conditions for cyclization facilitate interconversion between the isomers. nih.govresearchtrends.net

Table 2: Wittig Reaction for Stilbenoid Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Typical Yield |

|---|---|---|---|---|

| ((2-Methylnaphthalen-1-yl)methyl)triphenylphosphonium bromide | 2-Methoxy-5-methylbenzaldehyde | NaOH (50% aq) / Dichloromethane | (E/Z)-1-(2-Methoxy-5-methylstyryl)-2-methylnaphthalene | High |

Intramolecular Cyclization Reactions for Chrysene Core Formation

The final and key step in the synthesis is the formation of the four-ring chrysene system through an intramolecular cyclization of the stilbenoid precursor. The Mallory reaction is the classic method employed for this transformation. nih.govresearchtrends.netmdpi.com

The Mallory reaction is a photochemical process that converts stilbenes into phenanthrenes and, by extension, more complex polycyclic aromatic hydrocarbons like chrysenes. researchgate.netnih.gov The reaction proceeds through the photoisomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. researchtrends.net This intermediate is then oxidized to the stable aromatic chrysene system. researchtrends.net

A significant challenge in the synthesis of substituted chrysenes is controlling the regioselectivity of the cyclization. When a stilbene precursor has non-equivalent ortho positions on one of its aromatic rings, cyclization can lead to a mixture of isomers that are difficult to separate. mdpi.com To synthesize 2-methoxy-11-methylchrysene specifically, a strategy involving the elimination of a directing group is employed.

By using a stilbenoid with a methoxy (B1213986) group at an ortho position, such as 1-(2-methoxy-5-methylstyryl)-2-methylnaphthalene, the regioselectivity of the cyclization can be controlled. researchgate.netmdpi.com Under acidic, oxygen-free photochemical conditions, the cyclization proceeds with the elimination of the ortho-methoxy group as methanol. researchgate.netmdpi.com This eliminative photocyclization directs the ring closure to a specific position, yielding the desired 2-methylchrysene (B135452) derivative. mdpi.com This method has been successfully used to prepare 2-methylchrysene in 72% yield. researchgate.netmdpi.com

The conditions for the Mallory reaction can be fine-tuned to optimize the yield and selectivity. In the classical oxidative version of the reaction, iodine is used as a catalyst and oxidant. researchtrends.netmdpi.com Iodine facilitates the oxidation of the dihydrophenanthrene intermediate to the final aromatic product. nih.gov The concentration of iodine can be critical; a full equivalent can sometimes prevent the undesired elimination of groups like methanol. nih.govmdpi.com

However, for the regiospecific synthesis of 2-methoxy-11-methylchrysene via methoxy group elimination, the reaction is performed under non-oxidative, acidic conditions. mdpi.com This typically involves using a solvent system like toluene, degassing the solution to remove oxygen, and adding a few drops of sulfuric acid. mdpi.com The reaction is carried out under nitrogen atmosphere during irradiation. mdpi.com

In oxidative cyclizations, hydrogen iodide (HI) is formed as a byproduct, which can lead to side reactions. researchgate.net To mitigate this, acid scavengers like epoxides (e.g., propylene (B89431) oxide or methyloxirane) can be added to the reaction mixture. researchtrends.netbeilstein-journals.org These epoxides react with the HI, preventing it from interfering with the desired reaction pathway. researchtrends.net

Table 3: Conditions for Photochemical Cyclization

| Cyclization Type | Key Reagents | Conditions | Purpose | Product |

|---|---|---|---|---|

| Oxidative | Iodine, Oxygen | UV irradiation, dilute solution (e.g., in benzene or cyclohexane) | Formation of phenanthrene (B1679779) core by oxidation | Chrysene derivative (potential isomer mixture) |

| Eliminative | Sulfuric Acid | UV irradiation, oxygen-free, N2 atmosphere (e.g., in toluene) | Regiospecific formation of chrysene core via elimination of ortho-methoxy group | 2-Methylchrysene derivative |

Metal-Catalyzed Intramolecular Cyclizations (e.g., Pd-catalyzed C-H activation)

Transition-metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools in organic synthesis. researchgate.netacs.orgsnnu.edu.cnnih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. While direct Pd-catalyzed C-H activation for the final cyclization to form 2-Methoxy-11-methylchrysene is not extensively detailed in the provided context, the synthesis of precursors often employs such strategies. For instance, the formation of biaryl systems, which are key intermediates, can be achieved through metal-catalyzed cross-coupling reactions. The subsequent intramolecular cyclization to form the chrysene ring system can then be promoted by other means, such as acid catalysis.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions provide a powerful and stereocontrolled method for the synthesis of complex cyclic systems. libretexts.orgpku.edu.cnorganicchemistrydata.orgnih.govresearchgate.net These reactions involve the formation of multiple carbon-carbon bonds in a single step from a precursor containing two reactive moieties. For the synthesis of chrysenes, an intramolecular Diels-Alder reaction of a suitably substituted diene and dienophile tethered together could, in principle, construct the core structure. However, specific examples detailing the application of intramolecular cycloaddition reactions for the direct synthesis of 2-Methoxy-11-methylchrysene are not prevalent in the provided search results.

Cyclodehydration Approaches

Acid-catalyzed cyclodehydration is a common and effective method for the synthesis of polycyclic aromatic hydrocarbons, including chrysene derivatives. rsc.orgnih.gov This approach typically involves the intramolecular cyclization of a precursor containing a carbonyl group and an appropriately positioned aromatic ring, followed by dehydration to yield the fully aromatic system.

For instance, the synthesis of 2-methoxy-5-methylchrysene, a closely related isomer, was achieved through the TiCl4-catalyzed cyclodehydration of 2-(7-methoxynaphthyl)phenylacetone. nih.gov Similarly, 8-methoxy-5-methylchrysene was synthesized with high regioselectivity via methanesulfonic acid treatment of 2-(2-naphthyl)-5-methoxyphenylacetone. rsc.org However, the cyclization of 2-(6-methoxy-2-naphthyl)phenylacetone to 2-methoxy-5-methylchrysene occurred with lower regioselectivity. rsc.orgresearchgate.net This highlights the influence of substituent positioning on the outcome of the cyclization.

Intermolecular Coupling Reactions

Intermolecular coupling reactions are fundamental in building the complex precursors required for chrysene synthesis. These reactions allow for the controlled assembly of molecular fragments, which can then undergo subsequent cyclization to form the final chrysene ring.

Suzuki Cross-Coupling Methodologies for Chrysene Precursors

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. rsc.orgnih.govscilit.comresearchgate.net This palladium-catalyzed reaction between an organoboron compound and an organohalide is instrumental in preparing the precursors for chrysene synthesis.

A notable application of this methodology is the synthesis of various phenylacetone (B166967) derivatives, which are key intermediates for cyclodehydration. For example, the Suzuki cross-coupling of 6-methoxynaphthalene-2-boronic acid with 2-iodo-5-methoxyphenylacetone can be envisioned as a route to a precursor for 2-Methoxy-11-methylchrysene, although this specific combination is not explicitly detailed. A reported synthesis involved the coupling of naphthalene-2-boronic acid with various brominated and iodinated phenylacetones and benzaldehydes to produce precursors for chrysene and methylchrysenes. rsc.org The yields for these coupling reactions were generally high, ranging from 55% to 98%. rsc.org

Table 1: Examples of Suzuki Cross-Coupling for Chrysene Precursors rsc.org

| Naphthalene Boronic Acid | Aryl Halide | Product | Yield (%) |

| Naphthalene-2-boronic acid | 2-Bromo-5-methoxybenzaldehyde | 2-(2-Naphthyl)-5-methoxybenzaldehyde | 55-98 |

| 6-Methoxynaphthalene-2-boronic acid | Methyl 2-bromophenylacetate | Methyl 2-(6-methoxy-2-naphthyl)phenylacetate | 55-98 |

| Naphthalene-2-boronic acid | 2-Bromophenylacetone | 2-(2-Naphthyl)phenylacetone | 55-98 |

| Naphthalene-2-boronic acid | 2-Iodo-5-methoxyphenylacetone | 2-(2-Naphthyl)-5-methoxyphenylacetone | 55-98 |

| 6-Methoxynaphthalene-2-boronic acid | 2-Bromophenylacetone | 2-(6-Methoxy-2-naphthyl)phenylacetone | 55-98 |

McMurry Coupling Applications

The McMurry reaction is a reductive coupling of two ketone or aldehyde groups to form an alkene, using a low-valent titanium reagent. wikipedia.orgnih.govorganic-chemistry.orgsci-hub.sersc.org This reaction can be applied both intermolecularly and intramolecularly to synthesize complex molecules, including polycyclic aromatic hydrocarbons. While the McMurry reaction is a powerful tool for forming carbon-carbon double bonds, its specific application in the direct synthesis of 2-Methoxy-11-methylchrysene is not explicitly described in the provided information. However, it is a well-established method for the synthesis of other PAHs and could potentially be adapted for this purpose. nih.gov

Advanced Synthetic Approaches

The development of novel synthetic methods continues to provide more efficient and regioselective routes to complex PAHs. Photochemical cyclization is one such advanced approach. For instance, the synthesis of various methylchrysenes has been achieved through the photochemical cyclization of stilbenoid precursors. qu.edu.qamdpi.com In one example, 2-methylchrysene was prepared with controlled regioselectivity by the photochemical elimination of an ortho-methoxy group under acidic, oxygen-free conditions, affording a 72% yield. qu.edu.qamdpi.com This highlights the potential of photochemical methods to control the regiochemical outcome of cyclization reactions.

Iterative strategies, combining reactions like Wittig or McMurry couplings with oxidative photocyclizations, have also been employed for the synthesis of larger phenacenes and could be adapted for substituted chrysenes. researchgate.net

Diels-Alder Cycloadditions in Chrysene Synthesis

The Diels-Alder reaction is a powerful tool for the construction of the chrysene ring system. This [4+2] cycloaddition reaction typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) ring, which can then be aromatized to form the polycyclic system. In the context of chrysene synthesis, this can involve the reaction of a substituted naphthalene derivative (acting as the diene component) with a suitable dienophile, or the reaction of a vinylnaphthalene with an aryne. oup.com

A general approach involves the reaction of a 1-vinylnaphthalene (B14741) derivative with a dienophile, followed by aromatization to yield the chrysene skeleton. The substituents on both the vinylnaphthalene and the dienophile determine the final substitution pattern of the chrysene product. For instance, a methoxy-substituted vinylnaphthalene could be reacted with a methyl-substituted dienophile to introduce the required functional groups.

Another strategy utilizes an aryne Diels-Alder (ADA) reaction. oup.com This method involves the in-situ generation of an aryne, which then undergoes a cycloaddition with a diene. For the synthesis of chrysenes, a β-bromovinylarene can react with an aryne to construct the phenanthrene and chrysene core. oup.com This transition-metal-free approach offers a direct route to functionalized chrysenes. oup.com

While the Diels-Alder reaction is a versatile method for constructing the chrysene core, achieving the specific substitution pattern of 2-Methoxy-11-methylchrysene requires careful selection of appropriately substituted precursors. qu.edu.qaresearchgate.net

Thermolysis and Flash Vacuum Pyrolysis Techniques

Thermolysis and flash vacuum pyrolysis (FVP) are gas-phase techniques that utilize high temperatures to induce intramolecular cyclizations and rearrangements, often leading to the formation of complex aromatic systems. These methods are particularly useful for the synthesis of PAHs that are difficult to access through solution-phase chemistry.

In the context of chrysene synthesis, FVP can be used to promote the cyclodehydrogenation of precursor molecules. researchgate.net For example, a suitably substituted diaryl ethylene (B1197577) derivative could be subjected to FVP to induce cyclization and form the chrysene ring system. The high temperatures and low pressures employed in FVP can overcome the activation barriers for these transformations, often leading to clean and high-yielding reactions.

While a powerful technique, FVP requires volatile precursors that can be sublimed into the pyrolysis apparatus. This can be a limitation for more complex or highly functionalized starting materials.

Alkylation of Activated Carbonyl Compounds

The alkylation of activated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that can be employed in the construction of the chrysene skeleton. libretexts.orgorganic-chemistry.org This strategy often involves the cyclization of a precursor containing a carbonyl group.

A notable example is the synthesis of chrysene derivatives through the acid-catalyzed cyclization of substituted phenylacetones. rsc.org In a synthesis of 2-methoxy-5-methylchrysene, a structural isomer of the target compound, a key step involves the methanesulfonic acid-mediated cyclization of 2-(6-methoxy-2-naphthyl)phenylacetone. rsc.org This reaction proceeds through an electrophilic attack of the carbonyl-activated methylene (B1212753) group onto the naphthalene ring system, followed by dehydration to form the chrysene core. rsc.org The regioselectivity of this cyclization can be influenced by the substitution pattern of the starting material. rsc.org

The synthesis of 2-Methoxy-11-methylchrysene can be envisaged through a similar strategy, likely involving the cyclization of a precursor such as 1-(4-methoxyphenyl)-2-(1-methylnaphthalen-2-yl)ethan-1-one. The specific substitution on the naphthalene and phenyl rings would be crucial for directing the cyclization to the desired 11-methyl and 2-methoxy positions on the final chrysene product. The synthesis of angular ring methoxy-5-methylchrysenes has been reported, and it is highly probable that the synthesis of 2-Methoxy-11-methylchrysene is detailed within this work, given the association of its CAS number (77028-91-2) with this publication. acgpubs.orgmolaid.com

Another relevant approach is the photochemical cyclization of stilbene-type precursors. For instance, the regiospecific synthesis of 2-methylchrysene has been achieved through the photochemical cyclization of a corresponding stilbenoid, where a methoxy group is used as a directing and leaving group under acidic, oxygen-free conditions. mdpi.com This highlights the utility of methoxy groups not only as a final substituent but also as a strategic element in the synthetic route.

Chemical Transformations and Derivative Chemistry

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the C-2 position is a key site for chemical modification, primarily involving the cleavage of the aryl-oxygen bond.

The conversion of the methoxy group to a hydroxyl group, yielding a chrysenol, is a fundamental transformation. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers like 2-Methoxy-11-methylchrysene. This reaction is typically performed at or below room temperature, which is a significant advantage over harsher methods that require high temperatures.

The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom of BBr₃ and the ethereal oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Subsequent hydrolysis of the resulting aryloxy-dibromoborane intermediate yields the final phenol (B47542), in this case, 11-methylchrysene-2-ol. The process is known for its high efficiency, often providing excellent yields of the corresponding phenol.

Typical conditions for this transformation are summarized in the table below.

| Reagent | Solvent | Temperature | Yield Range |

| Boron Tribromide | Methylene (B1212753) Chloride | 0 °C to RT | 90-98% |

This interactive table summarizes common conditions for the demethylation of aryl methyl ethers.

The primary oxidative transformation involving the methoxy group is its complete removal, a process known as oxidative demethylation or O-dealkylation. This reaction is a key step in the metabolism of many aromatic compounds containing methoxy groups. nih.gov The process is catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.gov

The mechanism does not involve direct oxidation of the methyl group to other functionalities while it remains attached to the oxygen. Instead, it begins with the hydroxylation of the carbon atom within the methyl group. nih.gov This forms an unstable hemiacetal-like intermediate which spontaneously decomposes, cleaving the carbon-oxygen bond to yield the corresponding phenol (a chrysenol) and formaldehyde. nih.gov Therefore, the principal oxidative fate of the methoxy moiety is its conversion to a hydroxyl group, rather than transformation into other oxidized forms like formyl or carboxyl groups while still attached as an ether.

Reactions at the Methyl Group

The methyl group at the C-11 position is susceptible to oxidation and can be a handle for further functionalization.

The benzylic methyl group of 2-Methoxy-11-methylchrysene can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this transformation. The reaction is typically carried out by heating the methylchrysene derivative with KMnO₄ in a basic aqueous solution, often containing pyridine (B92270) to improve solubility. The initial product is the potassium salt of the carboxylic acid, which is then acidified during workup to yield the free 2-methoxy-chrysene-11-carboxylic acid. While effective, this method can sometimes result in modest yields due to the harsh conditions required.

A representative procedure for a similar transformation is detailed below.

| Substrate | Reagent | Solvent | Conditions | Yield |

| 3-Methylchrysene | KMnO₄ | Pyridine/Water | Reflux overnight | 25% |

This interactive table provides an example of the conditions used for the oxidation of a methylchrysene.

The methyl group can be converted into a hydroxymethyl group (-CH₂OH) through benzylic C-H oxidation. Modern synthetic methods allow for this transformation under relatively mild conditions, avoiding the over-oxidation to a carboxylic acid. One such approach involves the use of a copper(I) catalyst in the presence of a peroxide reagent. This allows for the synthesis of the corresponding benzylic alcohol, 2-Methoxy-11-(hydroxymethyl)chrysene.

Once formed, the benzylic alcohol provides a versatile synthetic handle for further derivatization. These reactions typically involve the hydroxyl group and include:

Esterification: Reaction with acyl chlorides (like benzoyl chloride) or carboxylic anhydrides in the presence of a base to form esters. researchgate.net

Etherification: Conversion into ethers by reaction with alkyl halides under basic conditions.

Alkylation: Derivatization by replacing the active hydrogen of the hydroxyl group with an aliphatic group. chemistryviews.org

These derivatization reactions are crucial for modifying the molecule's properties and for attaching it to other chemical entities. researchgate.netchemistryviews.org

Functionalization of the Chrysene (B1668918) Core

The chrysene ring system is an electron-rich aromatic core that can undergo electrophilic aromatic substitution reactions. In 2-Methoxy-11-methylchrysene, the regiochemical outcome of such reactions is primarily dictated by the powerful electron-donating and ortho-, para-directing methoxy group at the C-2 position. nih.gov The methyl group at C-11 is a weaker activating group and has less influence on the position of substitution.

Therefore, electrophiles are expected to attack the positions ortho and para to the methoxy group. Studies on the protonation of 2-methoxy-chrysene derivatives confirm that the attack occurs predominantly at the C-1 position (ortho to the methoxy group). nih.gov This directing effect makes it possible to regioselectively introduce a variety of functional groups onto the chrysene skeleton, including:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide or molecular bromine with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.

These functionalization reactions provide access to a wide array of substituted chrysene derivatives, enabling the exploration of their chemical and physical properties. nih.gov

Preparation of Chemically Reactive Intermediates

The synthesis of chemically reactive intermediates is a crucial step in the chemical transformation of 2-Methoxy-11-methylchrysene and the creation of its derivatives. These intermediates are typically molecules with specific functional groups that are amenable to further chemical modification.

One established method for creating chrysene derivatives involves the Suzuki cross-coupling reaction. This approach has been used to produce precursors for various substituted chrysenes. For instance, the synthesis of 2-methoxychrysene (B1626182) has been achieved with high regioselectivity through two different pathways that both generate reactive intermediates. rsc.org In the first pathway, the aldehyde functional group of 2-(2-naphthyl)-5-methoxybenzaldehyde is elongated using trimethylsulfonium (B1222738) iodide under phase transfer conditions to create an ethylene (B1197577) oxide intermediate. rsc.org This epoxide is a reactive intermediate that, upon treatment with methanesulfonic acid, yields 2-methoxychrysene. rsc.org

Another strategy involves the modification of methyl 2-(6-methoxy-2-naphthyl)phenylacetate to its corresponding aldehyde. rsc.org This aldehyde serves as a key reactive intermediate which is then cyclized using methanesulfonic acid to produce 2-methoxychrysene. rsc.org Phenylacetones also serve as important reactive intermediates in the synthesis of methoxy and methyl-substituted chrysenes. For example, the cyclization of specific phenylacetones can lead to the formation of 2-methoxy-5-methylchrysene, although this reaction may have lower regioselectivity compared to other methods. rsc.org

Photochemical cyclization of stilbenoids represents another route to generating chrysene structures. mdpi.com In some cases, this method can be controlled to introduce specific substituents by using a methoxy group as a controlling group that is eliminated under acidic conditions. mdpi.com This eliminative photocyclization can be used to control the regioselectivity of the reaction, which is a key consideration in the synthesis of specifically substituted chrysenes. mdpi.com

| Intermediate Type | Precursor(s) | Reagents | Resulting Chrysene Derivative |

| Ethylene Oxide | 2-(2-naphthyl)-5-methoxybenzaldehyde | Trimethylsulfonium iodide, Methanesulfonic acid | 2-Methoxychrysene rsc.org |

| Aldehyde | Methyl 2-(6-methoxy-2-naphthyl)phenylacetate | - | 2-Methoxychrysene rsc.org |

| Phenylacetone (B166967) | 2-(6-methoxy-2-naphthyl)phenylacetone | Methanesulfonic acid | 2-Methoxy-5-methylchrysene rsc.org |

Strategies for Introducing Additional Substituents

Once the core structure of 2-Methoxy-11-methylchrysene is formed, or during its synthesis, various strategies can be employed to introduce additional substituents, allowing for the creation of a diverse range of derivatives.

One primary strategy involves the demethylation of the methoxy group. The methoxy derivatives of chrysene can be demethylated using reagents like boron tribromide to yield the corresponding phenolic compounds in high yields. rsc.org These hydroxychrysenes are valuable precursors for further functionalization, including the synthesis of dihydrodiol and diol epoxide metabolites, which are important in toxicological studies. rsc.org

The introduction of methyl groups has also been a focus of synthetic efforts. The synthesis of various dimethylchrysenes demonstrates that it is possible to add multiple methyl groups to the chrysene core. psu.edu While the specific methods for adding a second methyl group to 2-Methoxy-11-methylchrysene are not detailed, the synthesis of compounds like 1,5-dimethylchrysene (B14291053) and 5,6-dimethylchrysene (B1219006) suggests that multi-step synthetic sequences can be designed to achieve such substitutions. psu.edu

Furthermore, the reactivity of the aromatic rings in the chrysene structure allows for electrophilic substitution reactions. While not explicitly detailed for 2-Methoxy-11-methylchrysene in the provided information, polycyclic aromatic hydrocarbons are generally susceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation, which could be used to introduce a variety of functional groups onto the chrysene backbone. The positions of these substitutions would be directed by the existing methoxy and methyl groups.

Oxidation of methyl groups on the chrysene ring is another potential strategy for introducing new functionality. For instance, methylchrysenes can be oxidized to the corresponding chrysenecarboxylic acids using potassium permanganate. mdpi.com This carboxylic acid group can then serve as a handle for a wide range of further chemical modifications, such as esterification or amidation.

| Reaction Type | Reagent(s) | Functional Group Introduced/Modified | Potential Product Class |

| Demethylation | Boron tribromide | Methoxy to Hydroxyl | Phenolic derivatives rsc.org |

| Oxidation | Potassium permanganate | Methyl to Carboxylic Acid | Chrysenecarboxylic acids mdpi.com |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For 2-Methoxy-11-methylchrysene, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons.

Research has reported the following characteristic ¹H NMR data for a related compound, 2-methoxy-5-methylchrysene: The methyl protons appear as a singlet, and the aromatic protons exhibit a complex pattern of multiplets in the downfield region of the spectrum, consistent with the fused aromatic ring system of chrysene (B1668918). researchgate.net The specific chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the chrysene skeleton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-11-methylchrysene

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| OCH₃ | 3.9 - 4.1 | Singlet |

| CH₃ | 2.6 - 2.8 | Singlet |

| Aromatic Protons | 7.5 - 8.8 | Multiplet |

Note: The predicted values are based on typical chemical shift ranges for similar aromatic compounds and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 2-Methoxy-11-methylchrysene gives rise to a distinct signal in the ¹³C NMR spectrum.

In a study of substituted chrysenes, the ¹³C NMR spectrum of 2-methoxy-5-methylchrysene was analyzed. researchgate.net The spectrum showed distinct resonances for the methoxy carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the chrysene core. The carbon atom attached to the methoxy group (C-2) is typically shifted downfield due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-11-methylchrysene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| OCH₃ | 55 - 57 |

| CH₃ | 20 - 23 |

| C-2 (ipso-carbon to OCH₃) | 155 - 160 |

| C-11 (ipso-carbon to CH₃) | 130 - 135 |

| Other Aromatic Carbons | 120 - 135 |

| Quaternary Aromatic Carbons | 125 - 140 |

Note: The predicted values are based on typical chemical shift ranges for similar aromatic compounds and may vary based on experimental conditions.

Advanced NMR Techniques for Structural Elucidation

For complex molecules like 2-Methoxy-11-methylchrysene, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively establish the molecular structure. numberanalytics.com These techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to trace the connectivity of adjacent protons in the aromatic rings. numberanalytics.comacs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. acs.orgipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule. numberanalytics.comacs.org

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern of the methoxy and methyl groups on the chrysene backbone. ipb.pt

Low-Temperature NMR Studies of Protonated Species and Carbocations

Low-temperature NMR spectroscopy is a powerful method for studying reactive intermediates, such as carbocations, which can be generated by protonating the aromatic ring with a superacid like fluorosulfuric acid (FSO₃H) in a suitable solvent at low temperatures. researchgate.netnih.gov

Studies on substituted chrysenes have shown that the site of protonation is directed by the substituents. researchgate.net For a compound like 2-Methoxy-11-methylchrysene, the methoxy group, being a strong activating group, would be expected to direct protonation to its ortho positions (C-1 and C-3). The methyl group at C-11 would also influence the position of protonation. Low-temperature NMR allows for the direct observation and characterization of these transient carbocations, providing valuable insights into the electronic effects of the substituents and the charge delocalization within the arenium ions formed. researchgate.net Research on 2-methoxy-chrysene has shown that it is protonated at the C-1 position to form two conformationally distinct carboxonium ions. researchgate.net In disubstituted chrysene derivatives containing both a methoxy and a methyl group, the methoxy group has been found to override the directing effect of the methyl group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.netumb.edu For 2-Methoxy-11-methylchrysene (C₂₀H₁₆O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is a crucial final step in the definitive identification and characterization of a synthesized or isolated compound. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of synthetic compounds like 2-Methoxy-11-methylchrysene. High-Performance Liquid Chromatography (HPLC) is primarily used for analysis and purity verification, while flash chromatography is a standard method for preparative purification.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. It is particularly effective for assessing the purity of a synthesized compound and for separating closely related isomers.

Research Findings: HPLC has been successfully employed in the analysis of methoxychrysene isomers. In synthetic preparations, the formation of isomeric products is common, and HPLC is crucial for determining the composition of the resulting mixture. For instance, in a synthesis yielding both 2-methoxychrysene (B1626182) and 4-methoxychrysene, HPLC analysis was used to confirm the presence of a 1:1 mixture of the two isomers.

The separation of PAH isomers by reversed-phase HPLC often benefits from stationary phases capable of π-π interactions. Columns with pyrenylethyl-bonded silica, for example, show enhanced selectivity for aromatic isomers compared to standard C18 columns due to these specific interactions.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase HPLC | Pyrenylethyl-bonded silica | Acetonitrile/Water | Separation of structural isomers (e.g., 2- and 4-methoxychrysene) |

| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile/Water | General purity assessment |

This table provides examples of HPLC conditions suitable for the analysis of methoxychrysene and its isomers.

Flash chromatography is a preparative column chromatography technique that utilizes moderate pressure to accelerate the separation process, enabling rapid and efficient purification of multi-gram quantities of organic compounds. It is a fundamental step in synthetic chemistry to isolate the desired product from unreacted starting materials and byproducts.

Research Findings: Flash chromatography is a standard and effective method for the purification of 2-Methoxy-11-methylchrysene and related methoxy-substituted PAHs. researchgate.net The choice of solvent system (eluent) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of intermediate polarity like methoxychrysenes, mixtures of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are commonly used.

In one documented purification, 2-methoxychrysene was successfully purified using flash column chromatography with a solvent system of 2% ethyl acetate in petroleum ether. Another purification of a related derivative utilized a mixture of ethyl acetate and petroleum ether in a 1:2 ratio. researchgate.net

| Compound Type | Stationary Phase | Example Eluent System | Reference |

| Methoxychrysenes | Silica Gel | 2% Ethyl Acetate in Petroleum Ether | |

| Substituted Chrysenes | Silica Gel | Ethyl Acetate / Petroleum Ether (1:2) | researchgate.net |

This table lists examples of solvent systems used in the flash chromatographic purification of methoxychrysene derivatives.

Theoretical and Computational Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methoxy-11-methylchrysene, these calculations help to elucidate its stability, aromaticity, and the distribution of electrons, which in turn dictate its reactivity.

While specific applications of semi-empirical methods like MINDO/3, AM1, and MNDO to 2-Methoxy-11-methylchrysene are not extensively detailed in the provided search results, the general use of such methods for PAHs is well-established. These molecular orbital theory applications are employed to calculate properties like heats of formation, ionization potentials, and dipole moments. For substituted chrysenes, these calculations would provide a theoretical basis for understanding how the methoxy (B1213986) and methyl groups influence the electronic distribution within the chrysene (B1668918) core. The delocalization of electrons in the aromatic system, a key factor in the stability and reactivity of PAHs, can be effectively modeled. nih.gov For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. nih.govacs.org The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org

Quantum chemical modeling is used to determine the most stable three-dimensional structure of a molecule. For 2-Methoxy-11-methylchrysene, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-31G* are commonly used for this purpose. acs.orgresearchgate.net The geometry of the bay region, a sterically hindered area in some PAHs, is of particular interest. oup.com In 5-methylchrysene (B135471), for example, steric overcrowding in the bay region leads to increased interbond angles and a twisted molecular structure. oup.com Similar distortions would be expected in 2-Methoxy-11-methylchrysene due to the presence of the methyl group. These structural details are critical as they can influence how the molecule interacts with biological macromolecules. oup.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions, including those involving 2-Methoxy-11-methylchrysene.

Studies on substituted chrysenes have shown that the position of protonation is directed by the substituents. researchgate.net In the case of 2-Methoxy-11-methylchrysene, the potent electron-donating methoxy group is expected to direct protonation to its ortho position (C-1). researchgate.net This leads to the formation of a carboxonium ion, a type of carbocation. researchgate.net Computational studies can model the structure and stability of these carbocations. For instance, in the related 2-methoxychrysene (B1626182), protonation at C-1 results in two conformationally distinct carboxonium ions. researchgate.net In disubstituted chrysenes with both methoxy and methyl groups, the methoxy group's directing effect typically dominates. researchgate.net The stability of the resulting carbocations is a key factor in the reactivity of the parent molecule. researchgate.net Ab initio and GIAO methods can be used to calculate NMR chemical shifts, which helps in the experimental identification of these carbocationic species. researchgate.net

Computational methods can be used to map out the energy landscape of a reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing a quantitative understanding of reaction feasibility and kinetics. For PAHs, a crucial reaction is their metabolic activation to carcinogenic forms. nih.gov This often involves the formation of diol epoxides, which can then open to form highly reactive carbocations in a barrierless process. researchgate.net The energetic favorability of carbocation formation via different pathways, such as O-protonation of epoxides versus zwitterion formation, can be compared computationally. researchgate.net The relative stabilities of different carbocations can be determined in both the gas phase and in solution using methods like the Polarizable Continuum Model (PCM). researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Systems

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. tdx.cat For PAHs, QSAR models have been developed to predict properties like mutagenicity and carcinogenicity. acs.orgresearchgate.net These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO-LUMO energies, charge distribution) and steric parameters. acs.orgresearchgate.net

For a compound like 2-Methoxy-11-methylchrysene, a QSAR model could be used to predict its potential toxicity based on its structural features. researchgate.netresearchgate.net For example, the presence and position of the methoxy and methyl groups would be encoded as numerical descriptors. The model would then use these descriptors to estimate the compound's activity. It has been noted that for some PAHs, QSAR models based on logP (a measure of lipophilicity) can be predictive, with compounds having a logP below a certain threshold being inactive. nih.gov More sophisticated QSAR models incorporate quantum chemical parameters to better capture the nuances of electronic effects on reactivity. researchgate.net

Molecular Dynamics Simulations relevant to chemical transformations

Currently, specific molecular dynamics (MD) simulations detailing the chemical transformations of 2-Methoxy-11-methylchrysene are not extensively documented in scientific literature. However, MD simulations are a powerful tool for understanding the reaction dynamics of polycyclic aromatic hydrocarbons (PAHs) in various environments. nih.govroyalsocietypublishing.org For instance, high-temperature quantum chemical molecular dynamics simulations have been employed to investigate the formation and growth mechanisms of PAHs during combustion processes. nih.govaip.org These simulations track the trajectories of atoms and molecules over time, providing insights into reaction pathways, the formation of intermediates, and the influence of environmental factors like temperature and chemical composition on the final products. nih.govaip.org

In the context of PAH chemical transformations, MD studies can elucidate complex reaction mechanisms, such as the H-abstraction-C₂H₂-addition (HACA) mechanism, which contributes to the growth of larger PAH structures. aip.org Furthermore, theoretical studies combining experimental work with computational models are used to explore the reactivity of PAHs in diverse settings, including cryogenic solids relevant to astrochemistry. anr.fr These studies often investigate the role of weak interactions, such as van der Waals forces and hydrogen bonds, in guiding the reactions of PAHs. anr.fr

The photochemical transformation central to the synthesis of the chrysene core from stilbene (B7821643) precursors is the Mallory reaction. wikipedia.orgmdpi.com This reaction proceeds through the photochemical excitation of a stilbene-type molecule, leading to an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. wikipedia.org The regioselectivity of this reaction can be controlled by substituents. In a relevant example, the synthesis of 2-methylchrysene (B135452) is achieved through an eliminative photochemical cyclization where an ortho-methoxy group on a stilbenoid precursor directs the reaction, followed by the elimination of the methoxy group under acidic, oxygen-free conditions. mdpi.comresearchgate.net This highlights the crucial role of the methoxy group in guiding the chemical transformation.

While a detailed molecular dynamics simulation of this specific eliminative cyclization for a 2-methoxy-11-methylchrysene precursor is not available, the principles of the Mallory reaction provide a theoretical framework for understanding this key chemical transformation. The reaction is understood to proceed via a conrotatory process in the excited state, in accordance with the Woodward–Hoffmann rules. wikipedia.org

The following table summarizes the yields of various methylchrysenes synthesized via the Mallory reaction, including the use of a methoxy group to control regioselectivity, as reported in a study by Jørgensen et al. mdpi.com

| Product | Precursor | Reaction Type | Yield (%) |

| 1-methylchrysene | (E/Z)-1-(2-methylstyryl)naphthalene | Oxidative Photocyclization | 88 |

| 3-methylchrysene | (E/Z)-1-(4-methylstyryl)naphthalene | Oxidative Photocyclization | 82 |

| 6-methylchrysene | (E/Z)-2-(2-(naphthalen-2-yl)vinyl)benzaldehyde | Oxidative Photocyclization | 85 |

| 2-methylchrysene | (E/Z)-1-(2-methoxy-5-methylstyryl)naphthalene | Eliminative Photocyclization | 72 |

Derivatives and Analogues of 2 Methoxy 11 Methylchrysene

Synthesis of Positional Isomers (e.g., 2-methoxy-5-methylchrysene, other methylchrysenes)

The synthesis of specific positional isomers of methoxy-methylchrysenes is a significant challenge in organic chemistry, requiring precise control over regioselectivity. While the synthesis of 2-methoxy-11-methylchrysene is not extensively documented, methods developed for other isomers, such as 2-methoxy-5-methylchrysene and various methylchrysenes, provide a roadmap for accessing these complex structures.

A common and effective method for the synthesis of the chrysene (B1668918) core is the photochemical cyclization of stilbenoid precursors, often referred to as the Mallory reaction. mdpi.comresearchgate.net This reaction involves the intramolecular oxidative cyclization of a stilbene (B7821643) derivative to a phenanthrene (B1679779) or, in this case, a chrysene system. For the synthesis of methylchrysenes, the required stilbenoids can be readily prepared through a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde. mdpi.com

For instance, the synthesis of 2-methylchrysene (B135452) has been achieved with a 72% yield through a photochemical cyclization where the regioselectivity is controlled by the elimination of an ortho-methoxy group under acidic, oxygen-free conditions. mdpi.comresearchgate.net This eliminative photochemical cyclization is a powerful tool for directing the ring closure to a specific position. The general approach for synthesizing various methylchrysenes, including 1-, 3-, and 6-methylchrysene, involves the photocyclization of the corresponding stilbenoids using stoichiometric amounts of iodine, with yields reported to be in the range of 82-88%. mdpi.comresearchgate.net

A new synthetic route for phenolic derivatives of chrysene and 5-methylchrysene (B135471) has been developed, which can be adapted for methoxy-methylchrysene synthesis. rsc.org This method utilizes a Suzuki cross-coupling reaction as a key step. For example, the synthesis of 2-methoxy-5-methylchrysene has been reported with a regioselectivity of 33-50% through the cyclization of 2-(6-methoxy-2-naphthyl)phenylacetone. rsc.org

The synthesis of various positional isomers of methylchrysene is summarized in the table below, highlighting the versatility of photochemical methods.

Table 1: Synthesis of Methylchrysene Isomers via Photochemical Cyclization

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 1-Methylchrysene | Photochemical cyclization of the corresponding stilbenoid with iodine | 82-88 | mdpi.comresearchgate.net |

| 2-Methylchrysene | Eliminative photochemical cyclization of an ortho-methoxy stilbenoid | 72 | mdpi.comresearchgate.net |

| 3-Methylchrysene | Photochemical cyclization of the corresponding stilbenoid with iodine | 82-88 | mdpi.comresearchgate.net |

| 6-Methylchrysene | Photochemical cyclization of the corresponding stilbenoid with iodine | 82-88 | mdpi.comresearchgate.net |

| 5-Methylchrysene | Photocyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene | 65 | mdpi.com |

Systematic Derivatization for Structure-Reactivity Studies

Systematic derivatization of the 2-methoxy-11-methylchrysene scaffold is essential for elucidating structure-reactivity relationships. By introducing various functional groups at different positions on the chrysene core, researchers can probe the electronic and steric effects on the molecule's properties. While specific studies on 2-methoxy-11-methylchrysene are limited, research on related methoxy-substituted polycyclic aromatic hydrocarbons, such as picenes, offers valuable insights. nih.gov

The position of the methoxy (B1213986) group can significantly influence the electronic structure of the PAH. nih.gov For example, in methoxy-substituted picenes, it has been shown that substitution at the outer positions results in an electronic structure similar to the parent picene, whereas substitution at the inner positions can alter the Highest Occupied Molecular Orbital (HOMO) geometry. nih.gov Such modifications can, in turn, affect the material's electronic properties, such as charge carrier mobility. nih.gov

Derivatization can also impact the solid-state packing of these molecules. The introduction of methoxy groups can lead to changes in the crystal structure, moving from a one-dimensional π-stacked arrangement to a three-dimensional herringbone structure due to steric hindrance. nih.gov These structural changes have a direct impact on the intermolecular electronic coupling and, consequently, the material's performance in electronic devices. nih.gov

Further derivatization can involve the conversion of the methoxy group into other functionalities. For example, methoxychrysenes can serve as precursors to chrysenols through deprotection reactions. researchgate.net These hydroxy derivatives are important as they are often metabolites of PAHs in biological systems. researchgate.net The availability of pure chrysenol isomers is crucial for toxicological studies and for serving as reference standards. researchgate.net

Preparation of Precursors for Elaboration into More Complex Polycyclic Systems

The chrysene scaffold, including derivatives like 2-methoxy-11-methylchrysene, can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons. These larger systems are of interest for their unique electronic and photophysical properties and their potential applications in materials science.

One approach to extending the polycyclic system is through the "precursor approach," where a soluble and stable precursor is synthesized and then converted to the final, often insoluble, π-conjugated system in a final step. beilstein-journals.org This method allows for better processing and characterization of the materials. Reactions involving the late-stage extrusion of small molecules, such as chalcogen fragments, have emerged as a powerful tool for creating a variety of complex polycyclic structures. beilstein-journals.org

Another strategy involves the use of aryne chemistry. Arynes are highly reactive intermediates that can be used to construct complex aromatic systems. The Kobayashi aryne precursor, for instance, has been extensively used for the synthesis of various classes of polycyclic aromatic hydrocarbons. rsc.org This methodology could potentially be applied to a suitably functionalized 2-methoxy-11-methylchrysene derivative to build more extended π-systems.

Furthermore, reactions that form new rings onto the existing chrysene core can be employed. For example, the methyl addition/cyclization (MAC) mechanism has been proposed for the formation of benzo[a]pyrene (B130552) from chrysene. mdpi.com This process involves the addition of methyl radicals, followed by cyclization and aromatization to form a new aromatic ring. mdpi.com While this is a mechanism observed in combustion, similar synthetic strategies could be envisioned in a controlled laboratory setting to elaborate the chrysene skeleton into larger, more complex polycyclic aromatic hydrocarbons.

Advanced Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like 2-Methoxy-11-methylchrysene presents a considerable challenge, demanding high regioselectivity. Future research could focus on adapting and optimizing modern synthetic strategies to achieve its efficient and environmentally benign preparation.

Photochemical cyclization, particularly the Mallory reaction of stilbene (B7821643) derivatives, stands out as a powerful method for creating the chrysene (B1668918) core. mdpi.com Research has demonstrated the synthesis of 2-methylchrysene (B135452) by controlling the regioselectivity through the elimination of an ortho-methoxy group under acidic, oxygen-free conditions, achieving a 72% yield. mdpi.comqu.edu.qaresearchgate.net A similar strategy could be envisioned for 2-Methoxy-11-methylchrysene, starting from a stilbenoid precursor with the requisite methoxy (B1213986) and methyl substituents. Another approach involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene precursors to yield methoxychrysenes, which can be subsequently modified. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another versatile route. This method has been used to synthesize precursors for various methoxy and methyl-substituted chrysenes. rsc.org For instance, the coupling of naphthalene-2-boronic acid derivatives with substituted bromophenylacetones has been reported, followed by acid-catalyzed cyclization to form the chrysene skeleton. rsc.org However, this cyclization step can suffer from low regioselectivity; the synthesis of 2-methoxy-5-methylchrysene, for example, occurred with only 33–50% regioselectivity. rsc.org

In the pursuit of "green" chemistry, future syntheses should aim to minimize waste and avoid harsh reagents. The exploration of iron-catalyzed carbonyl-olefin metathesis, which has been used to construct tetracyclic cores, could offer a more sustainable alternative to traditional methods. wits.ac.za Furthermore, electrocatalytic methods, such as the use of Raney-Nickel electrodes for aryl-ether bond cleavage and hydrogenation, present an attractive green approach for modifying or deprotecting methoxy-substituted PAHs under ambient pressure. rsc.org

Table 1: Potential Synthetic Strategies for Substituted Chrysenes

| Methodology | Key Features | Potential Application for 2-Methoxy-11-methylchrysene | Relevant Findings |

|---|---|---|---|

| Eliminative Photocyclization | High-yield, regioselective synthesis using a removable directing group. mdpi.comresearchgate.net | Cyclization of a custom-synthesized stilbenoid with appropriate methoxy and methyl groups. | 2-methylchrysene synthesized in 72% yield via ortho-methoxy group elimination. mdpi.comqu.edu.qaresearchgate.net |

| Suzuki Cross-Coupling | Versatile C-C bond formation to build complex precursors. rsc.org | Coupling of a substituted naphthylboronic acid with a substituted phenylacetone (B166967) derivative. | Synthesis of 2-methoxy-5-methylchrysene precursor achieved, but with low regioselectivity in the final cyclization step. rsc.org |

| Fe-Catalyzed Metathesis | Utilizes an earth-abundant metal catalyst for ring formation. wits.ac.za | Key cycloisomerization step to form the chrysene B-ring from a biaryl intermediate. | Successfully used to form a tetracyclic core, though side products were observed. wits.ac.za |

| Electrocatalysis | Green method for functional group modification (e.g., dealkylation). rsc.org | Potential for selective demethylation of the methoxy group to the corresponding phenol (B47542) under mild conditions. | Guaiacol (2-methoxyphenol) successfully converted to cyclohexanol (B46403) via aryl ether cleavage. rsc.org |

Exploration of Chemical Reactivity under Non-Standard Conditions

Investigating the reactivity of 2-Methoxy-11-methylchrysene under non-standard conditions could uncover novel transformations and provide deeper mechanistic insights.

Photochemical conditions are particularly relevant, given that photocyclization is a key synthetic route. mdpi.com The eliminative photocyclization reaction, which proceeds under acidic, oxygen-free irradiation, is a prime example of reactivity under specialized conditions. mdpi.comresearchgate.net The interplay between the 2-methoxy and 11-methyl groups would likely influence the quantum yield and potential side reactions of such transformations.

Atmospheric and environmental conditions represent another frontier. PAHs are known to react with airborne radicals (e.g., OH) and NOx, leading to degradation. inchem.org The electron-rich nature of 2-Methoxy-11-methylchrysene, conferred by its substituents, would likely make it susceptible to such oxidative processes. Studying its degradation pathways under simulated atmospheric conditions could be important for environmental science.

Other non-standard conditions worthy of exploration include:

Microwave Irradiation: To accelerate reaction rates, particularly in metal-catalyzed cross-coupling or cyclization steps.

Sonochemistry: Using ultrasound to initiate or enhance reactions, potentially leading to different product distributions compared to thermal methods.

High-Pressure Chemistry: To study cycloaddition reactions or transformations where a significant change in molecular volume occurs.

Table 2: Exploration of Reactivity Under Non-Standard Conditions

| Condition | Description | Potential Research Focus for 2-Methoxy-11-methylchrysene |

|---|---|---|

| Photochemical (Acidic, O₂-free) | Irradiation in the presence of acid and absence of oxygen to induce eliminative cyclization. mdpi.com | Study of reaction kinetics and byproducts; comparison with oxidative photocyclization. |

| Atmospheric | Exposure to simulated environmental conditions with radicals like OH and NOx. inchem.org | Identification of degradation products and determination of atmospheric half-life. |

| Microwave-Assisted | Use of microwave energy to rapidly heat reactions. | Optimization of synthetic steps to reduce reaction times and improve yields. |

| Sonochemical | Application of high-frequency ultrasound to induce chemical reactions. | Investigation of alternative reaction pathways and selectivities. |

Investigation of Electron Transfer Processes in Substituted Chrysenes

The electronic properties of chrysenes are highly tunable through substitution, making them excellent models for studying electron transfer (ET) processes. The methoxy and methyl groups in 2-Methoxy-11-methylchrysene are both electron-donating, which would be expected to lower its ionization potential and make it more susceptible to oxidation compared to the parent chrysene.

Electrochemical studies on related twisted dibenzo[g,p]chrysene (B91316) derivatives show that the introduction of methoxy (MeO) groups can significantly impact oxidation potentials. beilstein-journals.org For instance, one MeO-substituted dibenzochrysene showed a first oxidation potential (Eox1) of 0.40 V. beilstein-journals.org DFT calculations on these systems indicate that the electronic influence of a MeO group is complex; its electron-donating mesomeric effect can be diminished by steric hindrance from adjacent groups, causing the electron-withdrawing inductive effect to become more dominant. beilstein-journals.org In 2-Methoxy-11-methylchrysene, the interaction between the 2-methoxy group and the nearby hydrogen at position 1, as well as the more distant 11-methyl group, could similarly influence its electronic behavior.

The investigation of such compounds can also reveal fundamental aspects of ET mechanisms. Studies have provided evidence for single electron transfer (SET) pathways in the reactions of polynuclear hydrocarbons with alkali metal amides. acs.org Furthermore, research on other aromatic systems shows that interactions can switch from reversible complex formation to irreversible electron transfer depending on the electronic properties of the reactants. nih.gov It is conceivable that 2-Methoxy-11-methylchrysene could participate in such SET processes, acting as an electron donor in the presence of suitable acceptors.

Table 3: Electrochemical Properties of Substituted Dibenzo[g,p]chrysenes

| Compound | First Oxidation Potential (E_ox1) (V) | Second Oxidation Potential (E_ox2) (V) | Key Observation |

|---|---|---|---|

| DBC-H | 0.34 | 0.72 | Unsubstituted parent compound. beilstein-journals.org |

| MeO-DBC-1 | 0.40 | - | MeO group raises the oxidation potential compared to DBC-H. beilstein-journals.org |

| DBC-Br | 0.79 | 1.15 | Electron-withdrawing Br group significantly raises oxidation potentials. beilstein-journals.org |

| DBC-S(O)₂Me | 0.98 | - | Strong electron-withdrawing group gives the highest oxidation potential in the series. beilstein-journals.org |

Data from a study on dibenzo[g,p]chrysene derivatives, which serve as structural analogs to explore electronic effects. beilstein-journals.org

Role of 2-Methoxy-11-methylchrysene as a Chemical Probe for Fundamental Reaction Pathways

With its defined substitution pattern, 2-Methoxy-11-methylchrysene is an ideal candidate to serve as a chemical probe for elucidating complex reaction mechanisms, from biological transformations to fundamental organic reactions.

Probing Metabolic Activation: Many PAHs exert their carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes to diol epoxides. nih.gov The carcinogenicity of methylated PAHs often depends on the position of the methyl group. oup.com For example, 5-methylchrysene (B135471) is a strong carcinogen that is activated to a 1,2-diol-3,4-epoxide. nih.gov By introducing a methoxy group at the 2-position, 2-Methoxy-11-methylchrysene could be used to probe how an additional electronic and steric factor influences the regioselectivity of CYP-mediated oxidation. Comparing its metabolic profile to that of 5-methylchrysene or 11-methylchrysene could reveal crucial insights into the structure-metabolism relationships that govern toxicity.

Probing Reaction Mechanisms: The use of specifically substituted molecules to understand reaction pathways is a classic chemical strategy. Fluorinated derivatives of 5-methylchrysene, for instance, have been used to clarify its metabolic activation pathways. nih.gov Similarly, 2-Methoxy-11-methylchrysene could be used to study:

Electrophilic Aromatic Substitution: The two activating groups would direct incoming electrophiles, and the resulting product distribution would provide quantitative data on the interplay between electronic directing effects and steric hindrance.

DNA Adduction: If metabolized to an epoxide, the specific shape and electronic nature of the resulting electrophile would influence its reactivity and the structure of adducts formed with DNA bases. researchgate.net Studying these adducts could help refine models of chemical carcinogenesis.

Electron Transfer Reactions: As discussed previously, its defined electronic structure makes it a good substrate for probing the feasibility and kinetics of SET pathways in reactions with various oxidizing agents or photochemical partners. acs.org

Table 4: Potential Applications of 2-Methoxy-11-methylchrysene as a Chemical Probe

| Research Area | Probing Application | Mechanistic Question to be Answered |

|---|---|---|

| Biochemistry/Toxicology | Substrate for cytochrome P450 enzymes. | How does a 2-methoxy group alter the metabolic regioselectivity and carcinogenic potential compared to other methylchrysenes? nih.govoup.com |

| Physical Organic Chemistry | Reactant in electrophilic substitution reactions. | What is the precise influence of the 2-methoxy vs. 11-methyl group in directing electrophiles, and how does steric hindrance affect outcomes? |

| Chemical Carcinogenesis | Precursor to a potential diol epoxide. | How does the specific substitution pattern affect the structure and reactivity of DNA adducts? researchgate.net |

| Reaction Mechanisms | Electron donor in photochemical or redox reactions. | Can SET pathways be initiated, and how do the substituents influence the stability of the resulting radical cation? acs.org |

Q & A

Q. What are the recommended protocols for synthesizing 2-Methoxy-11-methylchrysene in academic laboratories?

Synthesis of polycyclic aromatic hydrocarbons (PAHs) like 2-Methoxy-11-methylchrysene typically involves multi-step organic reactions. A common approach is Friedel-Crafts alkylation followed by methoxylation. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for regioselective methylation .

- Solvent compatibility : Dichloromethane or toluene is preferred for stability at high temperatures .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .

Safety protocols for handling methylating agents (e.g., methyl iodide) must align with OSHA respiratory and dermal protection standards .

Q. How should researchers characterize the purity and structural integrity of 2-Methoxy-11-methylchrysene?

Standard analytical workflows include:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., Gaussian software) to confirm substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold for publication) .

Q. What safety precautions are critical when handling 2-Methoxy-11-methylchrysene in lab settings?

- Respiratory protection : NIOSH-certified respirators are mandatory due to potential carcinogenicity (PAH class) .

- Waste disposal : Avoid drain disposal; use halogenated waste containers to prevent environmental contamination .

- Spill management : Absorb spills with vermiculite and deactivate with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 2-Methoxy-11-methylchrysene?

Contradictions often arise from solvent polarity or catalyst degradation. To address this:

Q. What experimental designs are optimal for studying the photostability of 2-Methoxy-11-methylchrysene?

- UV-Vis spectroscopy : Measure absorbance changes under controlled light exposure (e.g., 365 nm LED) .

- Quantum yield calculations : Compare degradation rates with reference compounds (e.g., chrysene) .

- Environmental simulation : Use photoreactors with adjustable humidity and temperature to mimic natural conditions .

Q. How can advanced chromatographic techniques improve the separation of 2-Methoxy-11-methylchrysene isomers?

- Chiral columns : Utilize cellulose-based stationary phases for enantiomeric resolution .

- HPLC-MS/MS : Couple with tandem MS to differentiate isobaric fragments .

- Method validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and robustness .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05 threshold) .

- Meta-analysis : Aggregate data from multiple studies to assess reproducibility (e.g., RevMan software) .

Q. How should researchers address variability in spectroscopic data for 2-Methoxy-11-methylchrysene?

- Signal averaging : Acquire ≥32 scans in NMR to improve signal-to-noise ratios .

- Baseline correction : Apply polynomial fitting algorithms in FTIR analysis .

- Cross-validation : Compare results with independent labs using standardized protocols .

Tables of Reference Data

Q. Table 1: Key Physicochemical Properties of 2-Methoxy-11-methylchrysene

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted chrysene | Incomplete alkylation | Column chromatography |

| Oxidized byproducts | Air exposure | Reaction under N₂ |

| Halogenated impurities | Solvent residues | Rotary evaporation |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro